Docosahexaenoyl Ethanolamide

Übersicht

Beschreibung

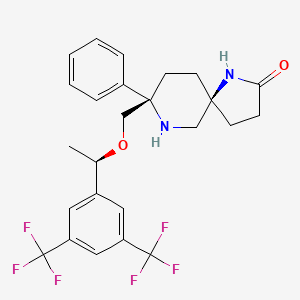

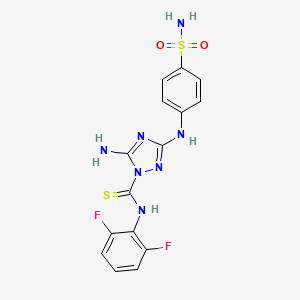

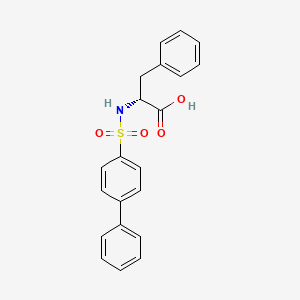

Docosahexaenoyl Ethanolamide (DHEA) is a lipid signaling molecule present in the brain and retina at concentrations similar to those for arachidonoyl ethanolamide . It binds to the rat brain CB1 receptor with a Ki of 324 nM and exhibits anti-inflammatory and organ protective activity .

Synthesis Analysis

DHEA is an endogenously produced n-3 PUFA derivative . It is synthesized from the dietary omega-3 docosahexaenoic acid (DHA) in the human body . The synthesis process involves heating at specific temperatures for a certain duration .

Chemical Reactions Analysis

DHEA is not the end product but undergoes further oxygenation by enzymes like CYP450 and LOX-15 . It also interacts with the oxygenation enzyme cyclooxygenase 2 (COX-2) .

Physical And Chemical Properties Analysis

DHEA has an empirical formula of C24H37NO2 and a molecular weight of 371.56 .

Wissenschaftliche Forschungsanwendungen

Synaptamide: A Comprehensive Analysis of Scientific Research Applications

Neuroinflammation Amelioration: Synaptamide, also known as N-Docosahexaenoylethanolamine, has shown potential in ameliorating neuroinflammation. Studies indicate that synaptamide can suppress neuroinflammation induced by lipopolysaccharide (LPS) in mice, enhancing cAMP/PKA signaling and inhibiting NF-κB activation . This anti-inflammatory capability may offer new therapeutic avenues to mitigate inflammation-associated neurodegenerative conditions.

Cognitive Function Enhancement: Research suggests that synaptamide may improve cognitive functions and neuronal plasticity. It has been associated with synaptogenic and neurogenic effects, which could contribute to better cognitive performance and brain health .

Allergic Reaction Mitigation: Synaptamide has been studied for its role in mitigating IgE-mediated allergic reactions. It appears to inhibit mast cell degranulation and regulate allergy-related immune cells, which could be beneficial in managing allergic conditions .

Pain Management: There is evidence to suggest that synaptamide has nociceptive effects in acute pain management. Its role in pain perception and modulation could lead to new pain-relief treatments .

Peripheral Nervous System Inflammation: Synaptamide has shown anti-inflammatory activity in the peripheral nervous system. It may aid axonal regeneration in damaged nerves by reducing inflammation and inhibiting neuropathic pain-like behavior .

Safety And Hazards

Zukünftige Richtungen

DHEA has shown promising anti-allergic activity as it inhibits mast cell degranulation and modulates other immune cells . It has also been found to reduce CCL5 secretion in triple-negative breast cancer cells, affecting tumor progression and macrophage recruitment . These findings suggest that DHEA could be a promising treatment option against allergies and certain types of cancer .

Eigenschaften

IUPAC Name |

(4Z,7Z,10Z,13Z,16Z,19Z)-N-(2-hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h3-4,6-7,9-10,12-13,15-16,18-19,26H,2,5,8,11,14,17,20-23H2,1H3,(H,25,27)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEHOLRSGZPBSM-KUBAVDMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678596 | |

| Record name | N-(2-Hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Docosahexaenoyl Ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Docosahexaenoyl Ethanolamide | |

CAS RN |

162758-94-3 | |

| Record name | Synaptamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162758-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosahexaenoyl Ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of synaptamide?

A1: Synaptamide exerts its effects primarily by binding to and activating the G-protein coupled receptor 110 (GPR110, also known as ADGRF1). []

Q2: What are the downstream effects of synaptamide binding to GPR110?

A2: Binding of synaptamide to GPR110 triggers the cAMP/protein kinase A (PKA) signaling pathway. [] This pathway plays a vital role in neuronal development, survival, and plasticity.

Q3: How does synaptamide affect axon growth?

A3: Synaptamide has been shown to promote axon growth in cultured cortical neurons. [, ] This effect is mediated through cAMP elevation, and interestingly, is antagonized by Sonic Hedgehog (Shh) signaling via a non-canonical, Smoothened-independent pathway. []

Q4: What is the role of synaptamide in neurogenesis?

A4: Synaptamide demonstrates potent neurogenic activity by inducing neuronal differentiation of neural stem cells (NSCs). [] This effect is mediated through the activation of the PKA/CREB pathway, a critical regulator of neuronal development. []

Q5: How does synaptamide contribute to neuroprotection?

A5: Synaptamide displays neuroprotective effects by reducing neuroinflammation, promoting neurogenesis, and improving synaptic plasticity. [, , , , , ] For example, in a mouse model of traumatic brain injury, synaptamide administration improved cognitive function, reduced neuronal death, and modulated the inflammatory response. []

Q6: What is the molecular formula and weight of synaptamide?

A6: The molecular formula of synaptamide is C24H37NO2, and its molecular weight is 371.56 g/mol.

Q7: Is there any spectroscopic data available for synaptamide?

A7: While specific spectroscopic data is not provided in the provided abstracts, synaptamide can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods can provide information about its structure and purity.

Q8: Is there information available on the material compatibility and stability of synaptamide?

A8: The provided abstracts focus primarily on the biological activity and therapeutic potential of synaptamide. Further research is needed to fully understand its compatibility with various materials and its stability under different storage conditions.

Q9: Does synaptamide possess any catalytic properties?

A9: Synaptamide is not known to exhibit catalytic properties. Its biological activity primarily stems from its role as a signaling molecule, specifically as a ligand for GPR110.

Q10: How do structural modifications of synaptamide affect its activity?

A10: While the provided abstracts do not delve into specific SAR studies, research suggests that the length and saturation of the acyl chain play a crucial role in synaptamide's binding affinity and biological activity.

Q11: Are there any known synaptamide analogs with improved potency or selectivity?

A11: One study investigated dimethylsynaptamide (A8) as a stable analog of synaptamide. A8 also activates GPR110 and showed efficacy in a model of optic nerve injury. [] This suggests that structural modifications can potentially enhance synaptamide's therapeutic potential.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[6-(Ethylamino)-2-[[1-(phenylmethyl)-5-indolyl]amino]-4-pyrimidinyl]amino]-1-cyclohexanol](/img/structure/B1662398.png)

![2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile](/img/structure/B1662400.png)

![6,11-Dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B1662413.png)

![2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane](/img/structure/B1662415.png)